N-[2-METHYL-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-3-(2H-1,2,3,4-TETRAAZOL-2-YL)-1-ADAMANTANECARBOHYDRAZIDE
Overview
Description
N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide is a complex organic compound that features a combination of pyrazole, tetrazole, and adamantane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling with the adamantane derivative.
Preparation of Pyrazole Intermediate: The pyrazole intermediate can be synthesized by reacting 4-nitro-1H-pyrazole with 2-methyl-3-bromopropanoic acid under basic conditions.
Preparation of Tetrazole Intermediate: The tetrazole intermediate is prepared by reacting sodium azide with a suitable nitrile compound under acidic conditions.
Coupling Reaction: The final step involves coupling the pyrazole and tetrazole intermediates with 1-adamantanecarbohydrazide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can also be reduced to an amino group under hydrogenation conditions.
Substitution: The hydrogen atoms in the adamantane moiety can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated adamantane derivatives.
Scientific Research Applications
N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with unique electronic or mechanical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide involves its interaction with specific molecular targets. The nitro group in the pyrazole ring can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target proteins.
Comparison with Similar Compounds
Similar Compounds
- **N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide shares structural similarities with other pyrazole and tetrazole derivatives, such as:
- 4-nitro-1H-pyrazole
- 2H-tetrazole
- 1-adamantanecarbohydrazide
Uniqueness
- The unique combination of pyrazole, tetrazole, and adamantane moieties in N’-[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]-3-(2H-tetrazol-2-yl)-1-adamantanecarbohydrazide imparts distinct chemical and biological properties that are not observed in its individual components or simpler derivatives.
Properties
IUPAC Name |
N'-[2-methyl-3-(4-nitropyrazol-1-yl)propanoyl]-3-(tetrazol-2-yl)adamantane-1-carbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N9O4/c1-12(8-26-9-15(7-21-26)27(31)32)16(29)23-24-17(30)18-3-13-2-14(4-18)6-19(5-13,10-18)28-22-11-20-25-28/h7,9,11-14H,2-6,8,10H2,1H3,(H,23,29)(H,24,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXQQUDKYGMLJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NNC(=O)C23CC4CC(C2)CC(C4)(C3)N5N=CN=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N9O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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